1,1-Diphenyl-3-buten-1-ol

Organic Synthesis Grignard Reaction Homoallylic Alcohol

Researchers requiring a sterically defined tertiary homoallylic alcohol for asymmetric catalysis often face supply inconsistency and inadequate characterization data. 1,1-Diphenyl-3-buten-1-ol (CAS 4165-79-1) resolves this with a reliable supply of a building block optimized for ligand precursor applications. • Enables enantioselective catalyst development via diphenylcarbinol steric bulk and a terminal alkene for covalent anchoring. • Performs reliably in O-alkylation and immobilization protocols, validated by established synthetic procedures. • Supplied with rigorous analytical characterization, ensuring batch-to-batch reproducibility for your catalytic screening programs.

Molecular Formula C16H16O
Molecular Weight 224.303
CAS No. 4165-79-1
Cat. No. B2543809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenyl-3-buten-1-ol
CAS4165-79-1
Molecular FormulaC16H16O
Molecular Weight224.303
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2
InChIKeyMCIWONLOVGQSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenyl-3-buten-1-ol: Chemical Identity & Procurement


1,1-Diphenyl-3-buten-1-ol (CAS 4165-79-1) is an organic compound with the molecular formula C₁₆H₁₆O and molecular weight of 224.30 g/mol . This tertiary alcohol features a central carbon atom bonded to two phenyl groups, a hydroxyl group, and an allyl (3-butenyl) moiety [1]. The compound is commercially available as a research chemical with typical purity specifications of 95% or higher . It exists as a solid at room temperature and is characterized by the combined structural features of a tertiary alcohol and a terminal alkene, enabling its use as a synthetic building block and ligand precursor in transition metal catalysis .

Homoallylic tertiary alcohol with non-conjugated terminal alkene
Supports O-alkylation, cross-coupling, and ligand elaboration chemistry
Multi-supplier availability with consistent research-grade purity

1,1-Diphenyl-3-buten-1-ol: Structural Analog Substitution Risks


Although 1,1-diphenyl-3-buten-1-ol belongs to the broader class of tertiary homoallylic alcohols, its substitution with seemingly similar analogs such as 1,1-diphenyl-2-propen-1-ol, 1-phenyl-3-buten-1-ol, or 2,2-diphenyl-3-buten-1-ol is not chemically equivalent. The spatial arrangement of the two phenyl substituents at the carbinol carbon establishes a sterically congested environment that differs fundamentally from mono-phenyl or gem-dimethyl analogs . Furthermore, the 3-butenyl chain length positions the terminal alkene at a distance from the tertiary alcohol center that is critical for specific cyclization, cross-coupling, or coordination geometries in transition metal catalysis . Differences in substitution pattern alter reaction yields, stereochemical outcomes, and ligand coordination properties in ways that cannot be predicted without direct experimental validation. The following quantitative evidence guide substantiates exactly where 1,1-diphenyl-3-buten-1-ol possesses verifiable differentiation relative to its closest comparators.

Mono-phenyl analogs
Altered steric environment may affect reaction yields and stereochemical outcomes.
Conjugated alkene analogs
Compete via C-alkylation or oxy-Cope rearrangements, reducing O-alkylation selectivity.
Saturated tertiary alcohol analogs
May not support covalent tethering required for ligand elaboration or catalyst immobilization.

1,1-Diphenyl-3-buten-1-ol: Quantitative Differentiation Evidence


Grignard Synthesis Yield Advantage

In the Grignard synthesis of tertiary homoallylic alcohols, 1,1-diphenyl-3-buten-1-ol was obtained in approximately 83% yield from benzophenone using allyl magnesium chloride in THF at 0 °C over 16 hours . This compares favorably to the synthesis of the mono-phenyl analog 1-phenyl-3-buten-1-ol, which under comparable Grignard conditions from benzaldehyde typically yields 65–75% [1]. The diphenyl substitution at the carbinol carbon stabilizes the tertiary alcohol product against elimination side reactions that commonly reduce yields in secondary alcohol syntheses.

Grignard Synthesis Yield
Cross-study comparable
83% target vs. 65–75% comparator
Supports higher synthetic efficiency for procurement planning.
Conditions: allyl MgCl, THF, 0 °C, 16 h
Organic Synthesis Grignard Reaction Homoallylic Alcohol

O-Alkylation Selectivity Advantage

1,1-Diphenyl-3-buten-1-ol undergoes efficient O-alkylation with ethyl 2-(chloromethyl)acrylate using potassium hydride in THF/mineral oil at 0 °C for 10 minutes, followed by warming to 20 °C for 1 hour [1]. This reactivity contrasts with 1,1-diphenyl-2-propen-1-ol, whose conjugated alkene system participates in competitive C-alkylation and oxy-Cope rearrangements under basic conditions, reducing O-alkylation yield to below 40% under comparable conditions [2]. The non-conjugated 3-butenyl chain of the target compound eliminates these competing reaction pathways.

O-Alkylation Selectivity
Class-level inference
>2× O-alkylation yield over conjugated analog
Predictable ether formation without competing pathways.
Conditions: KH, THF, 0–20 °C
Ether Synthesis Alkylation Protecting Group Strategy

Chiral Ligand Precursor Potential

1,1-Diphenyl-3-buten-1-ol has been specifically identified as possessing chiral properties and can be employed in the synthesis of ligands for asymmetric catalysis . The prochiral nature of the diphenylcarbinol moiety, combined with the pendant terminal alkene, enables its conversion into chiral phosphine, amine, or N-heterocyclic carbene ligand frameworks following alkene functionalization. This contrasts with saturated tertiary alcohol analogs such as 1,1-diphenyl-1-butanol, which lack the alkene handle required for further ligand elaboration via cross-coupling, hydroformylation, or metathesis [1].

Ligand Precursor Handles
Class-level inference
Prochiral diphenylcarbinol center + terminal alkene
Supports modular chiral ligand construction for asymmetric catalysis.
Saturated analogs lack alkene handle.
Asymmetric Catalysis Chiral Ligands Transition Metal Catalysis

Commercial Availability & Purity Consistency

1,1-Diphenyl-3-buten-1-ol is commercially available from multiple suppliers with consistent purity specifications of 95% minimum . The compound is manufactured to ISO certification standards suitable for global pharmaceutical R&D and quality control applications . This multi-supplier commercial availability at research-grade purity represents a procurement advantage relative to less common analogs such as 4-(diphenylamino)-1,1-diphenyl-3-buten-1-ol or 1,1-diphenyl-3-buten-2-ol, which are not routinely stocked by major chemical distributors and require custom synthesis with associated lead times of 4–8 weeks .

Commercial Availability
Supporting evidence
Multi-supplier stock; 95%+ purity; ISO-certified
Low procurement risk and consistent batch quality for reproducible research.
Comparator: custom synthesis lead time 4–8 weeks.
Procurement Chemical Purity Supply Chain

1,1-Diphenyl-3-buten-1-ol: Application Scenarios


Asymmetric Catalysis Ligand Synthesis

Based on documented chiral properties and ligand precursor applications , 1,1-diphenyl-3-buten-1-ol is optimally suited for research programs developing novel asymmetric catalysts. The terminal alkene enables covalent anchoring to solid supports or incorporation into bidentate ligand frameworks via hydroformylation, cross-metathesis, or thiol-ene click chemistry, while the diphenylcarbinol moiety provides steric bulk that can influence enantioselectivity in subsequent catalytic transformations. Research groups focusing on asymmetric hydrogenation, allylic alkylation, or conjugate addition may derive particular value from this building block.

Diphenylmethanol Ether Derivative Synthesis

The demonstrated efficient O-alkylation of 1,1-diphenyl-3-buten-1-ol with electrophiles such as ethyl 2-(chloromethyl)acrylate under mild conditions (KH, THF, 0–20 °C, 1 hr) [1] establishes this compound as a reliable nucleophile for synthesizing complex ether-linked architectures. This reactivity profile supports its use in medicinal chemistry programs requiring the diphenylmethanol pharmacophore, in materials science for preparing functionalized monomers, and in natural product derivatization where a bulky tertiary alcohol protecting group with orthogonal reactivity is desired.

Barbier Allylation for Teaching Labs

The synthesis of 1,1-diphenyl-3-buten-1-ol via the zinc-mediated Barbier reaction between allyl bromide and benzophenone has been established as a robust teaching laboratory experiment [2]. The reaction proceeds in aqueous THF with NH₄Cl, proceeds through a six-membered transition state, and yields a solid product that can be readily characterized by melting point, IR, and NMR spectroscopy. This established pedagogical protocol supports procurement of this compound for academic chemistry departments seeking to demonstrate carbon-carbon bond formation, organometallic reaction mechanisms, and product characterization techniques in a single laboratory session.

Polymer-Bound Catalyst Precursor

The terminal alkene functionality of 1,1-diphenyl-3-buten-1-ol, combined with its demonstrated utility as a ligand component in transition metal catalysis , enables its covalent attachment to polymer supports or silica surfaces. The non-conjugated alkene avoids competing polymerization side reactions during immobilization, while the sterically demanding diphenylmethanol unit creates a well-defined local environment at the catalyst active site. This application scenario is particularly relevant for industrial process chemistry groups seeking to develop recoverable and reusable heterogeneous catalyst systems.

Application
Selection Property
Validation Focus
Asymmetric ligand synthesis
Dual-function building block (prochiral center + alkene)
Catalytic enantioselectivity and modular ligand design
Diphenylmethanol ether synthesis
Selective O-alkylation under mild conditions
Ether linkage fidelity and absence of side reactions
Teaching laboratory (Barbier reaction)
Established pedagogical protocol
Product yield, purity, and characterization in teaching context
Polymer-bound catalyst precursor
Terminal alkene for covalent tethering
Heterogeneous catalyst performance and recyclability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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